molecular formula C18H14Cl2O3 B3041243 3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-ethoxy-4-methylcoumarin CAS No. 263365-42-0

3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-ethoxy-4-methylcoumarin

Cat. No.: B3041243
CAS No.: 263365-42-0
M. Wt: 349.2 g/mol
InChI Key: WDBKGIQPMDXHHA-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-7-ethoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring, an ethoxy group at the 7th position, and a methyl group at the 4th position of the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and ethyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 2,4-dichlorophenol and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the coumarin core.

Industrial Production Methods

Industrial production of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-7-ethoxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced coumarin derivatives.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-7-ethoxy-4-methylcoumarin has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-7-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-4-methylcoumarin: Lacks the ethoxy group at the 7th position.

    7-Ethoxy-4-methylcoumarin: Lacks the dichlorophenyl group.

    4-Methylcoumarin: Lacks both the dichlorophenyl and ethoxy groups.

Uniqueness

3-(2,4-Dichlorophenyl)-7-ethoxy-4-methylcoumarin is unique due to the presence of both the dichlorophenyl and ethoxy groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-ethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O3/c1-3-22-12-5-7-13-10(2)17(18(21)23-16(13)9-12)14-6-4-11(19)8-15(14)20/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBKGIQPMDXHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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